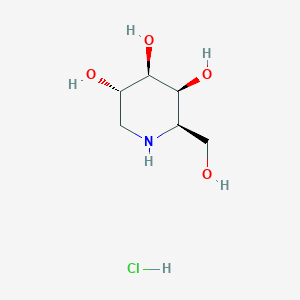
Dibromobimane
Descripción general
Descripción
Dibromobimane is a fluorescent compound widely used in biochemical research. It is known for its ability to react with thiol groups, forming highly fluorescent products. This property makes it a valuable tool for detecting and quantifying thiols in various biological samples.
Aplicaciones Científicas De Investigación
Dibromobimane has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for detecting and quantifying thiols in various chemical samples.
Biology: Employed in the study of thiol-containing proteins and enzymes. It helps in understanding the role of thiols in biological processes.
Medicine: Utilized in clinical research to measure thiol levels in biological fluids, aiding in the diagnosis of diseases related to oxidative stress and thiol metabolism.
Mecanismo De Acción
Target of Action
Dibromobimane primarily targets thiol groups in biological systems . These thiol groups are often found in cysteine residues of proteins, making them a significant target for this compound .
Mode of Action
This compound operates through a process known as alkylation . In this process, this compound reacts with the thiol groups, displacing the bromine atoms and adding a fluorescent tag to the thiol . This reaction results in the formation of a highly fluorescent bimane thioether (BTE), which can be readily quantified .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the alkylation of thiol groups . This process can influence various biochemical pathways depending on the specific proteins that contain the targeted thiol groups. For instance, it can affect pathways involving proteins that contain cysteine and homocysteine .
Pharmacokinetics
Its ability to react quickly with thiol groups suggests that it may be rapidly distributed and metabolized in biological systems .
Result of Action
The primary result of this compound’s action is the formation of a fluorescent product . This occurs when this compound reacts with thiol groups, leading to the creation of a fluorescent bimane thioether (BTE) . This fluorescence allows for the easy detection and quantification of the compound’s action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other thiol-containing compounds in the environment can impact the effectiveness of this compound . Additionally, this compound is a light-sensitive compound and should be kept refrigerated and protected from light .
Análisis Bioquímico
Biochemical Properties
Dibromobimane is a thiol-selective fluorescent imaging agent . It interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine and homocysteine . The nature of these interactions involves the alkylation of adjacent thiol pairs, located at less than 6 Å .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with thiol-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate the ATPase activity of Cys-less P-glycoprotein .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with thiol groups in biomolecules. It forms highly fluorescent bimane thioether (BTE) through alkylation reactions with proteins . This reaction is significantly faster than similar reactions with other compounds, leading to a highly sensitive method for detecting thiol groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the fluorescence intensity of this compound reaction products decreases over time, with a decrease in the fluorescence intensity of 50% only reached after 1 hour .
Metabolic Pathways
This compound is involved in metabolic pathways related to thiol groups. It interacts with enzymes or cofactors that contain thiol groups, and can affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromobimane is synthesized from 3,4-dimethyl-2-pyrazolin-5-one, a condensation product of ethyl 2-methylacetoacetate with hydrazine. The synthesis involves chlorination followed by treatment with aqueous potassium carbonate under heterogeneous conditions to produce the required syn-bimane. This intermediate is then selectively brominated using one equivalent of bromine to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Dibromobimane primarily undergoes substitution reactions with thiol groups. The reaction involves the nucleophilic attack of the thiol on the electrophilic bromomethyl groups of this compound, resulting in the formation of fluorescent bimane thioether products .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine, glutathione, and other biological thiols.
Conditions: The reactions are typically carried out in aqueous or buffered solutions at physiological pH. The reaction is rapid and can be monitored using fluorescence spectroscopy.
Major Products: The major products of the reaction between this compound and thiols are fluorescent bimane thioethers. These products are highly fluorescent and can be easily quantified using high-performance liquid chromatography or fluorescence spectroscopy .
Comparación Con Compuestos Similares
Monobromobimane: Similar to dibromobimane but contains only one bromomethyl group. It is also used for thiol detection but is less reactive compared to this compound.
Iodoacetamide: Another thiol-reactive compound used for labeling thiols. It is less fluorescent but more specific for thiol groups.
Uniqueness of this compound: this compound is unique due to its high reactivity with thiols and the formation of highly fluorescent products. This makes it a superior choice for applications requiring sensitive and accurate detection of thiols .
Propiedades
IUPAC Name |
1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIYFMVMZXJKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218736 | |
| Record name | Dibromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68654-25-1 | |
| Record name | Dibromobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68654-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068654251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobimane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



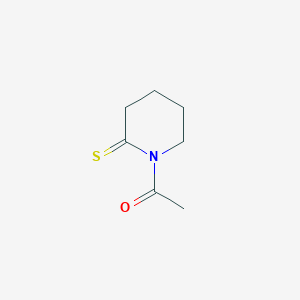
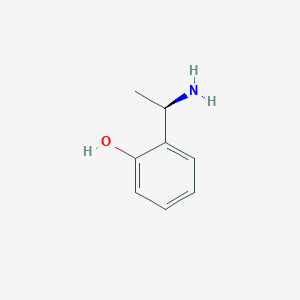



![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)
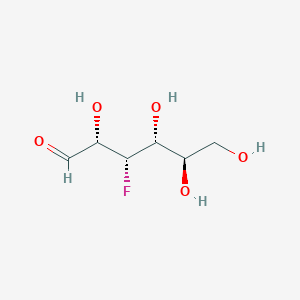
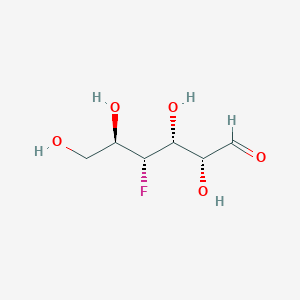
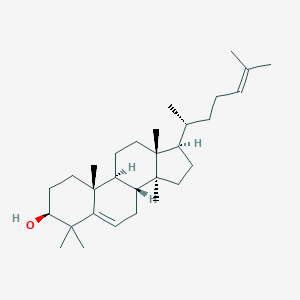

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)

